N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a compound known for its potent inhibitory effects on dipeptidyl peptidase-4 (DPP-4).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps. One common method includes reacting N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide with (2S)-N-chloroacetyl-2-cyanopyrrolidine in an organic solvent. The resultant product is then purified by column chromatography to produce an amorphous form, which is subsequently crystallized from 2-propanol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound’s stability and low hygroscopicity .
Chemical Reactions Analysis
Types of Reactions
N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its effects on various biological pathways, particularly those involving DPP-4.
Medicine: Investigated for its potential in treating diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of DPP-4, an enzyme involved in the degradation of incretin hormones. By inhibiting DPP-4, the compound helps increase the levels of incretin hormones, which in turn enhances insulin secretion and lowers blood glucose levels .
Comparison with Similar Compounds
Similar Compounds
- Sitagliptin
- Alogliptin
- Gemigliptin
Uniqueness
Compared to other DPP-4 inhibitors, N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide exhibits unique properties such as higher stability, lower hygroscopicity, and better solubility in water .
Properties
Molecular Formula |
C19H25N7O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-[[2-(2-cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-2-methylpropyl]-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C19H25N7O2/c1-13-7-16-21-9-14(11-26(16)24-13)18(28)22-12-19(2,3)23-10-17(27)25-6-4-5-15(25)8-20/h7,9,11,15,23H,4-6,10,12H2,1-3H3,(H,22,28) |
InChI Key |
LDXYBEHACFJIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)NCC(=O)N3CCCC3C#N |
Origin of Product |
United States |
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